molecular formula C10H7BrFNO B1458022 8-Bromo-5-fluoro-6-methoxyquinoline CAS No. 1369499-08-0

8-Bromo-5-fluoro-6-methoxyquinoline

Cat. No.: B1458022
CAS No.: 1369499-08-0
M. Wt: 256.07 g/mol
InChI Key: YNPRIZUYHXTIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-fluoro-6-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrFNO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the quinoline ring. Quinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-6-methoxyquinoline typically involves electrophilic substitution reactions. One common method is the direct fluorination of 6-methoxyquinoline at the 5-position, followed by bromination at the 8-position. The reaction conditions often include the use of fluorinating agents such as Selectfluor and brominating agents like N-bromosuccinimide (NBS) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

8-Bromo-5-fluoro-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline
  • 6-Methoxyquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison

Compared to these similar compounds, 8-Bromo-5-fluoro-6-methoxyquinoline is unique due to the combination of bromine, fluorine, and methoxy groups. This unique substitution pattern can result in different chemical reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

8-bromo-5-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPRIZUYHXTIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1F)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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